molecular formula C10H13NO B4501583 2-(4-ethylphenyl)acetamide

2-(4-ethylphenyl)acetamide

Cat. No.: B4501583
M. Wt: 163.22 g/mol
InChI Key: XIXAHGORCQJXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 163.099714038 g/mol and the complexity rating of the compound is 148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Protection and Water Treatment

One of the significant applications in scientific research involves environmental protection, particularly in the adsorptive elimination of pharmaceutical compounds from water. A comprehensive review highlights the advancements in the adsorption of acetaminophen from water, showcasing methods and materials that demonstrate high efficacy in removing such pollutants from aquatic environments. This research is foundational in developing water treatment solutions that mitigate the environmental impact of pharmaceutical effluents, with a focus on adsorption techniques that utilize biochar and other materials for efficient pollutant removal (Igwegbe et al., 2021).

Drug Metabolism and Toxicity

Understanding the metabolism of acetaminophen and its toxic effects is another crucial area of research. Studies on acetaminophen metabolism have elucidated various pathways, including glucuronidation, sulfation, and oxidation, highlighting the genetic differences that influence drug metabolism and susceptibility to toxicity. This area of research is instrumental in developing safer drug therapies and understanding the pharmacogenomics that affect drug efficacy and safety (Zhao & Pickering, 2011).

Health Implications and Therapeutic Uses

Research on acetaminophen has also focused on its therapeutic uses, analgesic effects, and potential for causing liver toxicity. The balance between the beneficial effects of acetaminophen in pain management and its risks, particularly hepatotoxicity, is a critical area of investigation. Studies have explored the mechanisms behind acetaminophen-induced liver damage and the therapeutic potential of compounds like Urtica dioica in mitigating such damage. This research underscores the importance of understanding both the therapeutic benefits and risks associated with drug use, informing clinical practices and drug safety protocols (Juma, Joseph, & David, 2015).

Properties

IUPAC Name

2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAHGORCQJXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.